molecular formula C19H24N6O5 B12373323 Lenalidomide 4'-PEG2-azide

Lenalidomide 4'-PEG2-azide

Cat. No.: B12373323
M. Wt: 416.4 g/mol
InChI Key: PUCMLUIGSAMTJO-UHFFFAOYSA-N
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Description

Lenalidomide 4’-PEG2-azide is a compound derived from Lenalidomide, a well-known immunomodulatory drug. This compound is a functionalized Cereblon ligand, which facilitates the recruitment of CRBN protein. It is primarily used in the formation of PROTAC (Proteolysis Targeting Chimeras), where it can be tethered via a linker to a protein ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-PEG2-azide involves several steps. Initially, Lenalidomide is functionalized to introduce a polyethylene glycol (PEG) linker with a terminal azide group. This process typically involves the following steps:

Industrial Production Methods: Industrial production of Lenalidomide 4’-PEG2-azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide 4’-PEG2-azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Triazoles: Formed from click chemistry reactions.

    Amines: Formed from the reduction of the azide group.

    Oxidized Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Lenalidomide 4’-PEG2-azide has a wide range of applications in scientific research:

Mechanism of Action

Lenalidomide 4’-PEG2-azide exerts its effects by recruiting the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves binding to the CRBN protein, which then interacts with the target protein, leading to its degradation via the proteasome pathway .

Comparison with Similar Compounds

Lenalidomide 4’-PEG2-azide is unique due to its functionalized PEG linker and terminal azide group, which allows for versatile conjugation to various protein ligands. Similar compounds include:

In comparison, Lenalidomide 4’-PEG2-azide offers enhanced versatility for chemical modifications and conjugation, making it a valuable tool in PROTAC research and development .

Properties

Molecular Formula

C19H24N6O5

Molecular Weight

416.4 g/mol

IUPAC Name

3-[7-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H24N6O5/c20-24-22-7-9-30-11-10-29-8-6-21-15-3-1-2-13-14(15)12-25(19(13)28)16-4-5-17(26)23-18(16)27/h1-3,16,21H,4-12H2,(H,23,26,27)

InChI Key

PUCMLUIGSAMTJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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